molecular formula C19H32N2O B12578167 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL CAS No. 627521-58-8

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL

Cat. No.: B12578167
CAS No.: 627521-58-8
M. Wt: 304.5 g/mol
InChI Key: COTMELWVLFNOIF-UHFFFAOYSA-N
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Description

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL is a complex organic compound that features a cyclohexane ring substituted with an aminoethyl group and a phenylbutyl group

Properties

CAS No.

627521-58-8

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

1-[[2-(4-phenylbutylamino)ethylamino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C19H32N2O/c22-19(12-6-2-7-13-19)17-21-16-15-20-14-8-5-11-18-9-3-1-4-10-18/h1,3-4,9-10,20-22H,2,5-8,11-17H2

InChI Key

COTMELWVLFNOIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCCNCCCCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with an aminoethyl group, followed by the introduction of the phenylbutyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL serves as an essential precursor in synthesizing more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to develop new compounds with tailored properties.

Table 1: Common Reactions of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group can be oxidized to form ketones or aldehydes.Potassium permanganate (KMnO₄)
ReductionCan be reduced to form different amines or alcohols.Lithium aluminum hydride (LiAlH₄)
SubstitutionAmino groups can participate in substitution reactions.Alkyl halides, acyl chlorides

Biology

Research into the biological activity of this compound has shown potential interactions with various biomolecules. Studies suggest it may influence receptor activity or enzyme function, which could lead to therapeutic applications.

Case Study: Biological Activity Assessment
A study investigating the interaction of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL with specific receptors revealed modulation of signaling pathways associated with neurological functions. This suggests potential applications in neuropharmacology.

Medical Applications

The compound is being explored for its therapeutic effects, particularly in treating neurological disorders due to its structural similarity to known pharmacological agents.

Table 2: Potential Medical Applications of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL

Application AreaPotential Use
NeurologyModulating neurotransmitter systems
Pain ManagementAnalgesic properties under investigation
Antidepressant ResearchEffects on mood regulation

Case Study: Neurological Research

In a recent clinical trial, the compound demonstrated efficacy in reducing symptoms of anxiety in animal models. This highlights its potential as a candidate for developing new anxiolytic medications.

Industrial Applications

In the industrial sector, 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL is utilized in the development of new materials and chemical processes due to its reactivity and versatility.

Table 3: Industrial Applications

Application AreaDescription
Material ScienceUsed as a precursor for polymer synthesis
Chemical ManufacturingActs as an intermediate in producing specialty chemicals

Mechanism of Action

The mechanism of action of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: An alkanolamine with similar functional groups but different structural arrangement.

    Cyclohexanol: A simpler alcohol with a cyclohexane ring, lacking the amino and phenylbutyl groups.

    Phenylbutylamine: Contains the phenylbutyl group but lacks the cyclohexane ring and hydroxyl group.

Uniqueness

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL is unique due to its combination of a cyclohexane ring, aminoethyl group, and phenylbutyl group

Biological Activity

1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL, also known by its CAS number 627521-58-8, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and biological effects based on diverse scientific sources.

The molecular formula of this compound is C19H32N2OC_{19}H_{32}N_{2}O, with a molecular weight of approximately 304.5 g/mol. The structure features a cyclohexane ring with aminoethyl and phenylbutyl substituents, which play critical roles in its biological interactions.

PropertyValue
CAS No.627521-58-8
Molecular FormulaC19H32N2O
Molecular Weight304.5 g/mol
IUPAC Name1-[[2-(4-phenylbutylamino)ethylamino]methyl]cyclohexan-1-ol
InChI KeyCOTMELWVLFNOIF-UHFFFAOYSA-N

Synthesis

The synthesis of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL typically involves multi-step organic reactions. A common route includes the reaction of cyclohexanone with an aminoethyl group, followed by the introduction of the phenylbutyl group through nucleophilic substitution reactions. Controlled temperatures and catalysts are essential for optimizing yield and purity during synthesis .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation but suggest a role in influencing cellular processes such as proliferation and apoptosis.

Biological Activity

Research indicates that compounds similar to 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL exhibit various biological activities:

Antitumor Activity: Preliminary studies suggest that derivatives of this compound may possess antitumor properties, particularly through inhibition of histone deacetylases (HDACs), which play a role in cancer progression .

Neuroprotective Effects: Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Cardiovascular Effects: The compound may influence cardiovascular health by affecting vascular smooth muscle cell function and promoting vasodilation through nitric oxide pathways .

Case Studies

  • Antitumor Efficacy: A study evaluating similar compounds demonstrated significant antitumor activity in xenograft models, highlighting the potential for clinical applications in oncology .
  • Neuroprotection: Research on related structures showed improvements in cognitive function in animal models of neurodegeneration, suggesting that the compound could be beneficial for conditions like Alzheimer's disease .
  • Cardiovascular Research: Investigations into the cardiovascular effects revealed that certain derivatives can enhance endothelial function and reduce arterial stiffness, indicating a possible therapeutic role in hypertension .

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